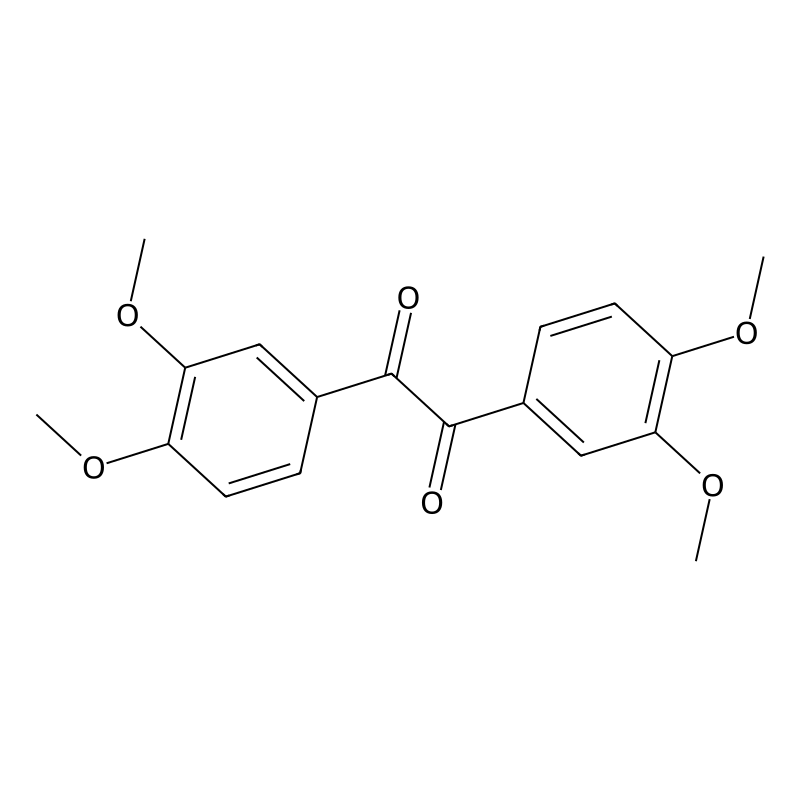Veratril

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Veratril, scientifically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is a chemical compound with the molecular formula C18H18O6 and a molecular weight of approximately 330.33 g/mol . The structure of Veratril features two methoxy-substituted phenyl groups attached to a central ethane-1,2-dione moiety. This unique arrangement contributes to its distinct chemical properties and biological activities.
Research indicates that Veratril exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain strains of bacteria . Its structural analogs have also been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of methoxy groups in its structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
The synthesis of Veratril typically involves multi-step organic reactions:
- Starting Materials: The synthesis often begins with readily available precursors such as vanillin.
- Methylation: Vanillin is methylated to form veratraldehyde using reagents like dimethyl sulfate in the presence of a base .
- Nitration: The methylated product undergoes nitration to introduce nitro groups at specific positions on the aromatic rings.
- Reduction: Subsequent reduction steps convert nitro groups into amino groups or alcohols, yielding various derivatives including Veratril itself .
These methods highlight the compound's synthetic versatility and potential for modification.
Veratril has potential applications in various fields:
- Pharmaceuticals: Due to its antibacterial properties, Veratril and its derivatives are being explored for use in antibiotic formulations.
- Agriculture: Its bioactivity may also extend to agricultural applications as a natural pesticide or herbicide.
- Material Science: The compound's unique structural features make it a candidate for developing new materials with specific properties.
Studies on Veratril's interactions with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions are crucial for understanding how Veratril can be effectively utilized in therapeutic contexts and how it may affect metabolic pathways in organisms .
Veratril shares structural similarities with several other compounds, particularly those containing diketone functionalities and methoxy-substituted aromatic rings. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzil | Diphenylethane-1,2-dione | Lacks methoxy groups; known for photochemical properties |
| Hydroxyzine | Piperazine derivative | Antihistamine; different pharmacological profile |
| 3,4-Dimethoxybenzaldehyde | Aromatic aldehyde | Precursor in various organic syntheses; less complex than Veratril |
Uniqueness of Veratril
What makes Veratril particularly unique is its dual diketone structure combined with methoxy groups on both phenyl rings, which enhances its solubility and biological activity compared to similar compounds. This structural arrangement allows for diverse reactivity and potential applications that may not be achievable with simpler analogs.








